molecular formula C19H27BN2O4 B1401283 tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 631912-39-5

tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B1401283
CAS No.: 631912-39-5
M. Wt: 358.2 g/mol
InChI Key: MOQNZLDCVCZKFK-UHFFFAOYSA-N
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Description

Tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate: is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its structure includes a benzo[d]imidazole core, a tert-butyl ester group, and a boronic acid derivative, making it a versatile reagent in organic synthesis.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indazole derivatives, have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

It’s known that the compound can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type . This suggests that the compound may interact with its targets through a variety of chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the temperature, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 6-methyl-1H-benzo[d]imidazole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium phosphate, and a suitable solvent like toluene or dioxane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Conversion of the boronic acid derivative to its corresponding borate ester.

  • Reduction: : Reduction of the imidazole ring to form a more reduced analog.

  • Substitution: : Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.

  • Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles can be used, often in the presence of a palladium catalyst.

Major Products Formed

  • Borate Esters: : Resulting from the oxidation of the boronic acid group.

  • Reduced Imidazoles: : Formed through the reduction of the imidazole ring.

  • Substituted Derivatives: : Various nucleophiles can replace the boronic acid group, leading to a range of products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: : Potential use in the design of new pharmaceuticals, particularly in the field of cancer therapy.

  • Industry: : Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the tert-butyl ester and the boronic acid derivative. Similar compounds include:

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: : Similar structure but different core heterocycle.

  • Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl tetrahydro-2H-pyran-4-carboxylate: : Different aromatic ring and functional group.

These compounds share the boronic acid derivative but differ in their core structures and functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-9-15-14(21-11-22(15)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNZLDCVCZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(C=N3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743389
Record name tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631912-39-5
Record name tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 6
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tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate

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